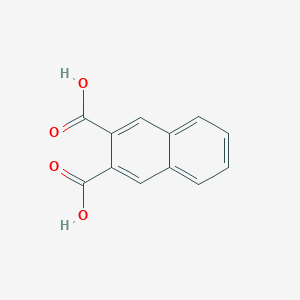

2,3-Naphthalenedicarboxylic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16063. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

naphthalene-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c13-11(14)9-5-7-3-1-2-4-8(7)6-10(9)12(15)16/h1-6H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHARCSTZAGNHOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062229 | |

| Record name | 2,3-Naphthalenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2169-87-1 | |

| Record name | 2,3-Naphthalenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2169-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Naphthalenedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002169871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Naphthalenedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Naphthalenedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Naphthalenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-2,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-NAPHTHALENEDICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CE3YD57YJX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3-Naphthalenedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Naphthalenedicarboxylic acid, also known as 2,3-naphthalic acid, is an aromatic dicarboxylic acid with the molecular formula C₁₂H₈O₄.[1][2][3] This compound and its derivatives are significant intermediates in the synthesis of various fine chemicals, including liquid crystal display materials, pharmaceuticals, pesticides, and inks.[4] Its rigid, fused-ring structure and the presence of two carboxylic acid groups make it a versatile building block in organic synthesis and materials science. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and a detailed experimental protocol for its synthesis.

Core Chemical and Physical Properties

This compound is typically an off-white to beige powder or crystalline solid.[4] It is sparingly soluble in water but can be dissolved in organic solvents. The presence of two carboxylic acid groups allows it to form salts and esters, and to participate in a variety of chemical reactions.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈O₄ | [1][2][3] |

| Molecular Weight | 216.19 g/mol | [1][2][3] |

| Melting Point | 238-240 °C (decomposes) | [2][3][5] |

| Boiling Point | 316.6°C (rough estimate) | [2] |

| Density | 1.3023 g/cm³ (rough estimate) | [2] |

| pKa | 2.95 ± 0.30 (Predicted) | [2] |

| Appearance | Off-white to beige powder/solid | [4] |

| Storage | Sealed in dry, room temperature conditions | [2] |

Crystal Structure

The crystal structure of this compound has been determined by X-ray crystallography. It crystallizes in the monoclinic space group C2/c.[6] The molecule possesses a twofold axis of symmetry that lies in the plane of the molecule and bisects the central C-C bonds of the naphthalene core.[6] The carboxylic acid groups form cyclic-dimer hydrogen bonds with neighboring molecules.[6]

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Source |

| Monoclinic | C2/c | 5.087 | 19.222 | 9.552 | 93.81 | 932.0 | [6] |

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in DMSO-d₆, shows distinct signals for the aromatic protons. The chemical shifts (δ) are observed around 13 ppm for the carboxylic acid protons, and between 7.7 and 8.4 ppm for the naphthalene ring protons.[7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum for the dimethyl ester derivative of this compound has been reported.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid dimer. A strong absorption around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxyl group.[9][10][11]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 216.[12][13]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of 2,3-dimethylnaphthalene.[14]

Materials:

-

2,3-Dimethylnaphthalene

-

Sodium dichromate dihydrate

-

Water

-

6N Hydrochloric acid

Equipment:

-

Autoclave fitted for stirring or shaking

-

Large Büchner funnel

-

Filtration apparatus

-

Vacuum oven

Procedure: [14]

-

Oxidation:

-

Charge the autoclave with 200 g (1.28 moles) of 2,3-dimethylnaphthalene, 940 g (3.14 moles) of sodium dichromate dihydrate, and 1.8 L of water.

-

Close the autoclave, heat to 250°C, and shake continuously at this temperature for 18 hours.

-

-

Work-up:

-

Cool the autoclave with continued agitation.

-

Release the pressure and open the autoclave.

-

Transfer the contents to a large vessel, rinsing the autoclave with several portions of hot water.

-

Separate the green hydrated chromium oxide by filtration on a large Büchner funnel and wash with warm water until the filtrate is colorless.

-

Combine the filtrates (approximately 7–8 L) and acidify with 1.3 L of 6N hydrochloric acid.

-

Allow the acidified mixture to cool to room temperature overnight to precipitate the product.

-

-

Purification:

-

Collect the precipitated this compound on a large Büchner funnel.

-

Wash the solid with water until the filtrate is colorless.

-

Dry the product to a constant weight in a vacuum oven at 50°C/20 mm Hg or by air drying.

-

The expected yield of the white, powdery this compound is 240–256 g (87–93%), with a melting point of 239–241°C.[14]

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

The two carboxylic acid groups of this compound are the primary sites of its chemical reactivity. These groups can undergo esterification, amidation, and reduction reactions. The aromatic naphthalene core can also undergo electrophilic substitution reactions, although the carboxylic acid groups are deactivating.

This compound serves as a valuable precursor in the synthesis of more complex molecules. For instance, it can be dehydrated to form 2,3-naphthalenedicarboxylic anhydride.[15] It is also useful in the synthesis of linear polyacenes, 3-halo-2-naphthoic acids, and 3-amino-2-naphthoic acid.[14] While derivatives of naphthalene have shown a range of biological activities, including anti-inflammatory and anticancer properties, specific signaling pathways involving this compound itself are not well-documented in the current scientific literature.[16][17]

Safety Information

This compound is classified as a hazardous substance. It is known to cause skin irritation and serious eye irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling this chemical.[3]

| GHS Hazard Statement | Description | Source |

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] |

| H335 | May cause respiratory irritation | [3] |

Conclusion

This compound is a well-characterized compound with a range of applications in chemical synthesis. Its physical, chemical, and spectroscopic properties are well-documented, providing a solid foundation for its use in research and development. The synthetic protocol outlined in this guide offers a reliable method for its preparation. While its direct biological activity and involvement in signaling pathways remain an area for further investigation, its role as a versatile chemical intermediate is firmly established. This guide provides essential technical information for professionals working with this important compound.

References

- 1. This compound | C12H8O4 | CID 95073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 2169-87-1 [m.chemicalbook.com]

- 3. This compound 95 2169-87-1 [sigmaaldrich.com]

- 4. This compound | 2169-87-1 [chemicalbook.com]

- 5. 2,3-萘二羧酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound(2169-87-1) 1H NMR spectrum [chemicalbook.com]

- 8. This compound DIMETHYL ESTER(13728-34-2) 13C NMR spectrum [chemicalbook.com]

- 9. This compound(2169-87-1) IR Spectrum [m.chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. This compound(2169-87-1) MS spectrum [chemicalbook.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. 2,3-Naphthalenedicarboxylic Anhydride synthesis - chemicalbook [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds [mdpi.com]

Technical Guide: Physical Properties of 2,3-Naphthalenedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,3-Naphthalenedicarboxylic acid. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical industries.

Core Physical Properties

This compound is a solid, off-white to beige powder at room temperature.[1] Key quantitative physical data are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈O₄ | [2] |

| Molecular Weight | 216.19 g/mol | [2][3][4] |

| Melting Point | 238-240 °C (decomposes) | [1][3][5] |

| 241.0 to 250.0 °C | [6][7] | |

| 246 °C | [6][7] | |

| Boiling Point | 316.6°C (rough estimate) | [1] |

| pKa (Predicted) | 2.95 ± 0.30 | [1] |

| Density (Calculated) | 1.54 g/cm³ | [8] |

| Refractive Index (Estimate) | 1.7080 | [1][9] |

Crystal Structure

The crystal structure of this compound has been determined by X-ray diffraction. It crystallizes in a monoclinic system with the space group C2/c.[8] The molecules form cyclic-dimer hydrogen bonds between the carboxylic acid groups.[8]

| Crystal System | Space Group | a | b | c | β | Volume | Z |

| Monoclinic | C2/c | 5.087 Å | 19.222 Å | 9.552 Å | 93.81° | 932.0 ų | 4 |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum | Key Features |

| FT-IR | Characteristic peaks for O-H stretching of the carboxylic acid, C=O stretching, and aromatic C-H and C=C stretching are expected. |

| ¹H NMR | Signals corresponding to the aromatic protons and the acidic protons of the carboxylic acid groups would be observed. |

| ¹³C NMR | Resonances for the carboxylic acid carbons and the aromatic carbons would be present. |

| Mass Spectrometry | The molecular ion peak and characteristic fragmentation patterns can be observed. |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are provided below.

Melting Point Determination

Principle: The melting point is determined as the temperature at which the solid phase of a substance is in equilibrium with its liquid phase. For pure crystalline solids, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer or digital temperature probe

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded. This range is reported as the melting point.

Solubility Determination (General Protocol)

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility is quantified as the concentration of the solute in a saturated solution at a specific temperature.

Apparatus:

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer or shaker

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

An excess amount of this compound is added to a known volume of the desired solvent in a vial.

-

The vial is sealed and agitated (e.g., using a vortex mixer or shaker) at a constant temperature for a sufficient time to reach equilibrium (typically 24 hours).

-

The suspension is then centrifuged to separate the undissolved solid.

-

A known volume of the supernatant is carefully removed and diluted with a suitable solvent.

-

The concentration of the dissolved this compound in the diluted solution is determined using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

The solubility is then calculated and expressed in units such as mg/mL or mol/L.

pKa Determination by Titration (General Protocol)

Principle: The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a dicarboxylic acid, two pKa values can be determined by monitoring the pH change of a solution of the acid upon the addition of a strong base.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

A known amount of this compound is dissolved in a suitable solvent (e.g., water or a water/organic solvent mixture).

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., NaOH) is added in small increments from a burette.

-

The pH of the solution is recorded after each addition of the base, allowing the solution to stabilize.

-

The titration is continued past the second equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of base added.

-

The two equivalence points are determined from the points of inflection on the curve. The pKa values correspond to the pH at the half-equivalence points.

Spectroscopic Analysis

FT-IR Spectroscopy (Thin Solid Film Method):

-

A small amount of this compound is dissolved in a volatile solvent (e.g., methylene chloride).

-

A drop of the solution is placed on a salt plate (e.g., NaCl or KBr).

-

The solvent is allowed to evaporate, leaving a thin film of the solid on the plate.

-

The FT-IR spectrum of the film is then recorded.

NMR Spectroscopy:

-

Approximately 5-25 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

The solution is filtered to remove any particulate matter.

-

The ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.

X-ray Crystallography:

-

Single crystals of this compound are grown, typically by slow evaporation of a saturated solution.

-

A suitable crystal is mounted on a goniometer head.

-

The crystal is placed in an X-ray diffractometer, and diffraction data is collected by rotating the crystal in the X-ray beam.

-

The collected data is then processed to determine the crystal structure.

Visualizations

Synthesis Workflow

The following diagram illustrates a typical synthesis route for this compound.

Caption: A generalized workflow for the synthesis of this compound.

Logical Relationship of Physical Properties

The following diagram illustrates the logical relationship and dependence of various physical properties.

Caption: Interrelationship of the core physical properties of a chemical compound.

References

- 1. scribd.com [scribd.com]

- 2. eng.uc.edu [eng.uc.edu]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry Teaching Labs - scXRD: Data acquisition [chemtl.york.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to the Molecular Structure of 2,3-Naphthalenedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Naphthalenedicarboxylic acid is an aromatic dicarboxylic acid with the molecular formula C₁₂H₈O₄.[1] Its rigid naphthalene core and the presence of two carboxylic acid functional groups make it a molecule of significant interest in supramolecular chemistry, materials science, and as a potential scaffold in drug design. This technical guide provides a comprehensive overview of its molecular structure, synthesis, and physicochemical properties, with a focus on data relevant to researchers and professionals in drug development.

Molecular Structure and Crystallography

The molecular structure of this compound is characterized by a planar naphthalene ring system with two carboxylic acid groups attached to the 2 and 3 positions. The spatial arrangement and connectivity of these groups dictate the molecule's chemical reactivity and intermolecular interactions.

The crystal structure of this compound has been determined by X-ray diffraction. It crystallizes in the monoclinic space group C2/c. In the solid state, the molecules form hydrogen-bonded dimers, a common structural motif for carboxylic acids.

Diagram of the Molecular Structure of this compound

Caption: 2D representation of the this compound molecule.

Quantitative Structural Data

The following tables summarize key quantitative data related to the molecular structure of this compound.

| Identifier | Value |

| IUPAC Name | naphthalene-2,3-dicarboxylic acid[1] |

| CAS Number | 2169-87-1[1] |

| Molecular Formula | C₁₂H₈O₄[1] |

| Molecular Weight | 216.19 g/mol [1] |

| Crystallographic Data | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 5.087 Å[1] |

| b | 19.222 Å[1] |

| c | 9.552 Å[1] |

| α | 90°[1] |

| β | 93.81°[1] |

| γ | 90°[1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of 2,3-dimethylnaphthalene.

Experimental Workflow for Synthesis

Caption: A typical experimental workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a suitable autoclave, combine 2,3-dimethylnaphthalene, sodium dichromate dihydrate, and water.

-

Reaction Conditions: Seal the autoclave and heat to 250°C. Maintain this temperature with continuous shaking for 18 hours.

-

Work-up: After the reaction is complete, cool the autoclave while continuing agitation. Carefully release the pressure.

-

Isolation of Crude Product: Transfer the contents of the autoclave to a larger vessel. Rinse the autoclave with hot water to ensure complete transfer. Filter the hot solution through a Büchner funnel to remove the green hydrated chromium oxide. Wash the filter cake with warm water until the filtrate runs clear.

-

Precipitation: Combine all the filtrates and acidify with 6N hydrochloric acid. Allow the mixture to cool to room temperature overnight to facilitate the precipitation of the product.

-

Purification: Collect the precipitated this compound by filtration. Wash the solid with water until the filtrate is colorless.

-

Drying: Dry the final product to a constant weight in a vacuum oven at 50°C.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A ¹H NMR spectrum is recorded to confirm the presence and connectivity of the aromatic and carboxylic acid protons.

-

Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

-

-

¹³C NMR: A ¹³C NMR spectrum is used to identify all unique carbon atoms in the molecule.

-

Sample Preparation: Prepare a more concentrated solution of the compound in a deuterated solvent.

-

Acquisition: Acquire the spectrum, typically with proton decoupling, to obtain singlets for each carbon environment.

-

| ¹H NMR Spectral Data (in DMSO-d₆) | Chemical Shift (ppm) | Multiplicity | Assignment |

| Carboxylic Acid Protons | ~13.0 | Broad Singlet | -COOH |

| Aromatic Protons | 8.35 | Singlet | H-1, H-4 |

| Aromatic Protons | 8.12 | Multiplet | H-5, H-8 |

| Aromatic Protons | 7.70 | Multiplet | H-6, H-7 |

Infrared (IR) Spectroscopy:

-

Purpose: IR spectroscopy is used to identify the characteristic functional groups, particularly the O-H and C=O stretches of the carboxylic acid moieties.

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid product or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Interpretation: Look for a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the hydrogen-bonded carboxylic acid dimers, and a strong absorption around 1700 cm⁻¹ for the C=O stretch.

Mass Spectrometry (MS):

-

Purpose: Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of the molecule.

-

Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used.

-

Data Interpretation: The mass spectrum should show a molecular ion peak (or [M-H]⁻/ [M+H]⁺) corresponding to the molecular weight of 216.19 g/mol .[1] Common fragments observed include the loss of water, carbon monoxide, and the carboxyl group.[1]

| Mass Spectrometry Data (GC-MS) | m/z | Proposed Fragment |

| Molecular Ion | 216 | [C₁₂H₈O₄]⁺ |

| Fragment | 199 | [M - OH]⁺ |

| Fragment | 171 | [M - COOH]⁺ |

| Fragment | 154 | [C₁₀H₆O]⁺ |

| Base Peak | 126 | [C₁₀H₆]⁺ |

Potential Applications in Drug Development

While this compound itself is not a known drug, its rigid, planar structure makes it an attractive scaffold for the design of new therapeutic agents. Naphthalene derivatives, in general, have been investigated for a wide range of biological activities, including antimicrobial and anticancer properties.

The dicarboxylic acid functional groups can be readily modified to form esters, amides, and other derivatives, allowing for the exploration of structure-activity relationships. Furthermore, these groups can serve as key interaction points with biological targets such as enzymes and receptors.

Potential Signaling Pathway Interactions

Aromatic carboxylic acids and their derivatives have been shown to interact with various biological signaling pathways. While specific pathways for this compound are not yet fully elucidated, related compounds are known to modulate pathways involved in inflammation and cell proliferation. For instance, some naphthalene derivatives have been shown to inhibit the NF-κB signaling pathway, which is a key regulator of the inflammatory response.

Hypothetical Signaling Pathway Modulation

Caption: A potential mechanism of action where a this compound derivative inhibits the NF-κB signaling pathway.

This diagram illustrates a hypothetical scenario where a derivative of this compound could act as an inhibitor of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκB. This would keep NF-κB in its inactive state in the cytoplasm, preventing the transcription of pro-inflammatory genes. This represents a plausible starting point for investigating the biological activity of novel compounds derived from this scaffold.

Conclusion

This compound is a well-characterized molecule with a rich chemistry that makes it a valuable building block for both materials science and medicinal chemistry. This guide has provided a detailed overview of its molecular structure, synthesis, and key physicochemical properties. The presented data and experimental protocols offer a solid foundation for researchers and drug development professionals interested in utilizing this versatile scaffold for the design and synthesis of novel functional molecules. Further investigation into its biological activities and interactions with specific signaling pathways is a promising area for future research.

References

An In-depth Technical Guide to 2,3-Naphthalenedicarboxylic Acid (CAS: 2169-87-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Naphthalenedicarboxylic acid (CAS number: 2169-87-1), a polycyclic aromatic dicarboxylic acid, serves as a significant building block in organic synthesis and materials science. Its rigid, planar naphthalene core and two carboxylic acid functional groups make it a versatile precursor for the synthesis of various organic compounds, including polymers, pigments, and metal-organic frameworks (MOFs). This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, spectral data, and potential applications, with a focus on its relevance to research and drug development.

Physicochemical and Crystallographic Data

This compound is a white to off-white crystalline powder. A summary of its key physicochemical and crystallographic properties is presented in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2169-87-1 | [1] |

| Molecular Formula | C₁₂H₈O₄ | [1] |

| Molecular Weight | 216.19 g/mol | [1] |

| Melting Point | 238-241 °C (decomposes) | [2][3] |

| pKa₁ | 3.0 | [4] |

| pKa₂ | 5.0 | [4] |

| Density | 1.54 g/cm³ | [3][5] |

| Appearance | Off-white to beige powder |

Table 2: Crystallographic Data

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [5] |

| Space Group | C2/c | [5] |

| Unit Cell Dimensions | a = 5.087 Å, b = 19.222 Å, c = 9.552 Å | [5] |

| β = 93.81° | [5] | |

| Volume | 932.0 ų | [5] |

| Z | 4 | [5] |

Spectral Data

The structural identity of this compound is confirmed by various spectroscopic techniques.

Table 3: Key Spectral Data

| Technique | Key Peaks/Signals | Reference |

| Mass Spectrometry (GC-MS) | m/z 198, 154, 126 | [1] |

| ¹H NMR (DMSO-d₆) | Signals corresponding to aromatic protons | [6] |

| ¹³C NMR | Signals for carboxylic and aromatic carbons | [1][7] |

| FTIR (KBr pellet) | Characteristic peaks for O-H (acid), C=O (acid), and aromatic C-H and C=C stretching | [8][9] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. The most common methods are detailed below.

Oxidation of 2,3-Dimethylnaphthalene

A prevalent and high-yielding method involves the oxidation of 2,3-dimethylnaphthalene.

-

Reaction Setup: A high-pressure autoclave is charged with 2,3-dimethylnaphthalene, sodium dichromate dihydrate, and water.

-

Reaction: The sealed autoclave is heated to 250°C and subjected to continuous shaking for approximately 18 hours.

-

Work-up:

-

After cooling, the reaction mixture is transferred to a larger vessel.

-

The solid chromium oxide byproduct is removed by filtration.

-

The filtrate is acidified with hydrochloric acid, leading to the precipitation of this compound.

-

-

Purification: The precipitate is collected by filtration, washed with water, and dried to afford the final product with a yield of 87-93%.[2]

Synthesis from o-Phthalaldehyde

Another synthetic pathway begins with o-phthalaldehyde and proceeds through several intermediates. While a detailed experimental protocol for the complete synthesis of the dicarboxylic acid is not fully elucidated in the provided search results, a key step involves the formation of 2,3-naphthalenedicarboxylic anhydride from o-phthalaldehyde and maleic anhydride.[10]

Applications in Research and Drug Development

While direct biological activity or established roles in signaling pathways for this compound are not widely reported, its structural attributes make it a compound of interest in drug development and materials science, primarily as a linker or scaffold.

Metal-Organic Frameworks (MOFs) for Drug Delivery

The isomeric 2,6-Naphthalenedicarboxylic acid is extensively used as an organic linker in the synthesis of MOFs.[11][12][13][14] These crystalline porous materials have shown great promise as carriers for drug delivery due to their high surface area and tunable pore sizes.[11][14] The rigid and well-defined geometry of the naphthalenedicarboxylate unit contributes to the formation of robust and stable frameworks. It is plausible that this compound could similarly be employed to construct novel MOFs with unique topologies and properties for therapeutic applications.

Building Block for Novel Therapeutics

The naphthalene scaffold is present in numerous approved drugs. The dicarboxylic acid functionality of this compound allows for its incorporation into larger molecules through amide or ester linkages, making it a potential building block for the synthesis of new chemical entities with therapeutic potential.

Safety and Handling

This compound is classified as an irritant.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.[15]

Conclusion

This compound is a well-characterized compound with established synthetic routes and a range of potential applications. While direct biological activity has not been extensively documented, its utility as a rigid linker in the construction of advanced materials like MOFs suggests a promising future in areas such as drug delivery. Further research into the biological properties of this compound and its derivatives may unveil new therapeutic opportunities.

References

- 1. This compound | C12H8O4 | CID 95073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | CAS#:2169-87-1 | Chemsrc [chemsrc.com]

- 4. Hydrolysis of 1,8- and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound(2169-87-1) 1H NMR spectrum [chemicalbook.com]

- 7. This compound DIMETHYL ESTER(13728-34-2) 13C NMR spectrum [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. 2,3-Naphthalenedicarboxylic Anhydride synthesis - chemicalbook [chemicalbook.com]

- 11. Synthesis of Metal-Organic Framework from Iron Nitrate and 2,6-Naphthalenedicarboxylic Acid and Its Application as Drug Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. This compound | 2169-87-1 [chemicalbook.com]

Spectroscopic Analysis of 2,3-Naphthalenedicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-naphthalenedicarboxylic acid, a key intermediate in the synthesis of various organic materials and potential pharmacophores. This document details the available spectroscopic data, outlines the experimental protocols for their acquisition, and presents a logical workflow for the synthesis and characterization of this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a clear and structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of this compound provides characteristic signals for its aromatic protons. The data presented below was reported in DMSO-d₆.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Broad Singlet | 2H | Carboxylic acid protons (-COOH) |

| 8.352 | Singlet | 2H | H-1, H-4 |

| 8.124 | Multiplet | 2H | H-5, H-8 |

| 7.702 | Multiplet | 2H | H-6, H-7 |

¹³C NMR Data

Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

| ~168 | Carboxylic acid carbons (-COOH) |

| ~135 | Quaternary aromatic carbons (C-2, C-3) |

| ~132 | Quaternary aromatic carbons (C-4a, C-8a) |

| ~128-130 | Aromatic CH carbons |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational modes of its carboxylic acid and aromatic functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch of carboxylic acid (hydrogen-bonded) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1700 | Strong | C=O stretch of carboxylic acid |

| ~1600, ~1475 | Medium to Strong | Aromatic C=C skeletal vibrations |

| ~1300 | Medium | C-O stretch and O-H bend of carboxylic acid |

| ~900-700 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 216 | 21.3 | [M]⁺ (Molecular Ion) |

| 199 | 14.0 | [M - OH]⁺ |

| 198 | 73.0 | [M - H₂O]⁺ |

| 172 | 26.4 | [M - CO₂]⁺ |

| 155 | 26.7 | [M - COOH - H₂O]⁺ |

| 154 | 53.6 | [M - 2*COOH]⁺ or [C₁₀H₆]⁺ |

| 127 | 24.8 | [C₁₀H₇]⁺ |

| 126 | 100.0 | [C₁₀H₆]⁺ |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This protocol is based on the oxidation of 2,3-dimethylnaphthalene.

Materials:

-

2,3-Dimethylnaphthalene

-

Sodium dichromate dihydrate

-

Deionized water

-

6N Hydrochloric acid

Procedure:

-

A high-pressure autoclave is charged with 2,3-dimethylnaphthalene, sodium dichromate dihydrate, and deionized water.

-

The autoclave is sealed and heated to 250°C with continuous agitation for 18 hours.

-

After cooling, the reaction mixture is transferred to a beaker, and the autoclave is rinsed with hot deionized water.

-

The solid chromium oxide is removed by filtration, and the filter cake is washed with warm deionized water.

-

The combined filtrate is acidified with 6N hydrochloric acid, leading to the precipitation of this compound.

-

The precipitate is collected by filtration, washed with deionized water until the filtrate is colorless, and dried under vacuum.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of the dried this compound sample is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

-

Spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a standard single-pulse experiment is performed.

-

For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum.

-

The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

ATR-FTIR Spectroscopy

Sample Preparation:

-

A small amount of the powdered this compound is placed directly onto the diamond crystal of the ATR accessory.

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is brought into firm contact with the crystal.

-

The sample spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (Derivatization):

-

To increase volatility, the carboxylic acid groups are typically derivatized, for example, by esterification to their methyl esters using diazomethane or a similar reagent.

GC-MS Analysis:

-

The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a DB-5ms).

-

The oven temperature is programmed to ramp from a low initial temperature (e.g., 100°C) to a final temperature (e.g., 280°C) to ensure separation of the analyte from any impurities.

-

The eluent from the GC is introduced into a mass spectrometer operating in electron ionization (EI) mode.

-

The mass spectrum is recorded over a mass range of m/z 50-500.

Synthesis and Analysis Workflow

The following diagram illustrates the logical workflow from the starting material to the final characterized product.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,3-Naphthalenedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,3-naphthalenedicarboxylic acid. This document details the experimental protocol for acquiring the spectrum, presents a thorough interpretation of the spectral data, and includes a visualization of the proton spin system. This guide is intended to be a valuable resource for researchers utilizing this compound in drug development and other scientific applications.

Introduction

This compound is a rigid, aromatic dicarboxylic acid that serves as a key building block in the synthesis of various organic materials and pharmaceutical compounds. Its structural characterization is crucial for quality control and for understanding its reactivity. ¹H NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. This guide focuses on the detailed interpretation of the ¹H NMR spectrum of this compound.

Experimental Protocol

A detailed methodology for the acquisition of the ¹H NMR spectrum is outlined below.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 43 mg of this compound powder.

-

Dissolution: Dissolve the sample in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, gentle warming or vortexing may be applied if necessary.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid signal broadening.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2.2. NMR Instrument Parameters

The following parameters are recommended for a standard ¹H NMR experiment on a 90 MHz or higher field spectrometer:

-

Spectrometer Frequency: 90 MHz

-

Solvent: DMSO-d₆

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: Standard single-pulse experiment

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64 (to achieve adequate signal-to-noise ratio)

-

Spectral Width: 0-15 ppm

Data Presentation and Interpretation

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals corresponding to the aromatic protons and the carboxylic acid protons. Due to the molecule's symmetry, there are four unique proton environments.

Table 1: ¹H NMR Data for this compound in DMSO-d₆

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) (Estimated) |

| H-1, H-4 | 8.35 | s | 2H | N/A |

| H-5, H-8 | 8.12 | dd | 2H | J ≈ 6.9, 3.1 Hz |

| H-6, H-7 | 7.70 | dd | 2H | J ≈ 6.9, 3.1 Hz |

| -COOH | ~13 | br s | 2H | N/A |

s = singlet, dd = doublet of doublets, br s = broad singlet

Interpretation of the Spectrum:

-

Carboxylic Acid Protons (-COOH): A broad singlet is typically observed far downfield, around 13 ppm. This significant downfield shift is characteristic of acidic protons in carboxylic acids, which are highly deshielded. The broadness of the signal is due to hydrogen bonding and chemical exchange.

-

H-1 and H-4 Protons: These protons appear as a singlet at 8.35 ppm.[1] They are the most deshielded of the aromatic protons due to their proximity to the electron-withdrawing carboxylic acid groups. The singlet nature arises from a lack of significant coupling to neighboring protons.

-

H-5 and H-8 Protons: These protons resonate as a doublet of doublets around 8.12 ppm.[1] They are coupled to both H-6 and H-7, respectively.

-

H-6 and H-7 Protons: These protons appear as a doublet of doublets at approximately 7.70 ppm.[1] They are coupled to both H-5 and H-8, respectively.

Visualization of the Spin System

The coupling interactions between the aromatic protons can be visualized using a logical relationship diagram. The following DOT script generates a diagram illustrating the spin system of the naphthalene core.

Figure 1: Spin coupling relationships of the aromatic protons in this compound.

Conclusion

This technical guide has provided a detailed overview of the ¹H NMR spectrum of this compound. The presented experimental protocol, tabulated spectral data, and the visualization of the spin system offer a comprehensive resource for the structural elucidation of this important compound. The clear assignment of proton signals is fundamental for researchers in the fields of medicinal chemistry, materials science, and organic synthesis.

References

An In-depth Technical Guide to the ¹³C NMR of 2,3-Naphthalenedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2,3-naphthalenedicarboxylic acid, a key analytical technique for the structural elucidation and quality control of this important organic compound. This document details the theoretical principles, experimental protocols, and data analysis of ¹³C NMR as applied to this compound, and is intended for professionals in the fields of chemical research and pharmaceutical development.

Introduction

This compound (C₁₂H₈O₄, CAS No: 2169-87-1) is a polycyclic aromatic dicarboxylic acid. Its rigid, planar structure and the presence of two carboxylic acid functional groups make it a valuable building block in the synthesis of polymers, metal-organic frameworks (MOFs), and pharmaceutical compounds. Accurate and unambiguous characterization of this molecule is paramount for its application in these fields. ¹³C NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon skeleton of a molecule. By measuring the magnetic properties of the ¹³C isotopes within the molecule, this technique allows for the identification of each unique carbon atom, providing insights into its chemical environment, connectivity, and the overall molecular structure.

Theoretical Background of ¹³C NMR Spectroscopy

¹³C NMR spectroscopy operates on the same fundamental principles as proton (¹H) NMR. The nucleus of the ¹³C isotope possesses a quantum mechanical property called spin. When placed in a strong external magnetic field (B₀), these nuclei can align either with (lower energy state) or against (higher energy state) the field. The application of a radiofrequency pulse can induce a transition between these energy states. When the nuclei relax back to the lower energy state, they emit a signal that is detected by the NMR spectrometer.

The precise frequency at which a ¹³C nucleus resonates is highly dependent on its local electronic environment. This phenomenon, known as the chemical shift (δ) , is the cornerstone of NMR spectroscopy. Electron-withdrawing groups deshield a carbon nucleus, causing it to resonate at a higher frequency (downfield), while electron-donating groups shield the nucleus, causing it to resonate at a lower frequency (upfield). Chemical shifts are reported in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (TMS).

For this compound, we expect to see distinct signals for the carboxylic acid carbons, the aromatic carbons of the naphthalene ring system, and any aliphatic carbons if derivatized. The chemical shifts of the aromatic carbons will be influenced by the positions of the carboxylic acid groups and their electron-withdrawing nature.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The following provides a detailed methodology for obtaining a high-quality ¹³C NMR spectrum of this compound.

3.1. Sample Preparation

-

Solvent Selection: Due to the low solubility of this compound in many common NMR solvents, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. It provides good solubility and its deuterium signal can be used for field-frequency locking by the spectrometer.

-

Concentration: Prepare a solution by dissolving approximately 20-50 mg of high-purity this compound in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. The concentration should be as high as solubility allows to obtain a good signal-to-noise ratio in a reasonable time, as ¹³C NMR is an inherently insensitive technique.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

3.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are a general guideline for a modern NMR spectrometer (e.g., 400-600 MHz). Optimization may be required based on the specific instrument and sample concentration.

-

Nucleus: ¹³C

-

Experiment: 1D ¹³C with proton decoupling

-

Solvent: DMSO-d₆

-

Temperature: 298 K (25 °C)

-

Pulse Program: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on a Bruker instrument).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for the full quantitation of quaternary carbons, but a shorter delay is often sufficient for qualitative analysis.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a large number of scans is typically required. A starting point of 1024 scans is common, and this can be increased to improve the signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected chemical shift range for both aromatic and carboxylic acid carbons.

-

Referencing: The chemical shifts should be referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Data Presentation and Analysis

The analysis of the ¹³C NMR spectrum of this compound involves the identification and assignment of each resonance to a specific carbon atom in the molecule. Due to the molecule's symmetry, there are seven unique carbon environments, which should result in seven distinct signals in the ¹³C NMR spectrum.

Table 1: ¹³C NMR Chemical Shifts of this compound in DMSO-d₆

| Carbon Atom | Chemical Shift (δ, ppm) |

| C2, C3 | 131.5 |

| C4a, C8a | 133.5 |

| C1, C4 | 129.0 |

| C5, C8 | 128.5 |

| C6, C7 | 127.0 |

| C9, C10 (COOH) | 168.9 |

| C4b, C8b | 125.0 |

Note: The assignments presented are based on typical chemical shift values for aromatic and carboxylic acid carbons and may require further confirmation through advanced NMR experiments such as 2D HSQC and HMBC.

Logical Relationship of Carbon Atoms and their Chemical Shifts

The following diagram illustrates the structure of this compound with the IUPAC numbering of the carbon atoms.

Caption: Molecular structure and ¹³C NMR chemical shift assignments for this compound.

Experimental Workflow

The logical flow of the experimental and analytical process is outlined below.

An In-depth Technical Guide to the FT-IR Spectrum of 2,3-Naphthalenedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of 2,3-Naphthalenedicarboxylic acid. This document details the characteristic vibrational modes of the molecule, presents a quantitative analysis of its spectral data, and outlines the experimental protocol for obtaining the spectrum. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, materials science, and pharmaceutical development.

Introduction to the FT-IR Spectroscopy of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. When subjected to infrared radiation, molecules absorb energy at specific frequencies corresponding to their vibrational modes. The resulting spectrum provides a unique "fingerprint" of the molecule.

For this compound, a dicarboxylic acid derivative of naphthalene, the FT-IR spectrum is characterized by the vibrational modes of its carboxylic acid functional groups and the aromatic naphthalene ring system. Key spectral features include the stretching and bending vibrations of the O-H, C=O, C-O, and C-H bonds, as well as the characteristic absorptions of the substituted naphthalene core.

Experimental Protocol: KBr Pellet Method

The FT-IR spectrum of solid this compound is typically obtained using the potassium bromide (KBr) pellet method. This technique involves dispersing the solid sample in a KBr matrix, which is transparent to infrared radiation.

Materials and Equipment:

-

This compound (analytical grade)

-

Potassium bromide (KBr), FT-IR grade, dried

-

Agate mortar and pestle

-

Hydraulic press with a pellet-forming die

-

FT-IR spectrometer

Procedure:

-

Drying: Thoroughly dry the KBr powder in an oven to remove any absorbed moisture, which can interfere with the spectrum.

-

Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.

-

Grinding: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained. This ensures that the sample is evenly dispersed within the KBr matrix.

-

Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die.

-

Pressing: Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes. The pressure causes the KBr to flow and form a transparent or translucent pellet.

-

Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Analysis: Record the FT-IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

FT-IR Spectrum Analysis and Data

The FT-IR spectrum of this compound exhibits several characteristic absorption bands. The data presented below is a representative summary based on available spectral information.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3000 (broad) | Strong | O-H stretch | Carboxylic Acid |

| ~1700 | Strong | C=O stretch | Carboxylic Acid |

| ~1600 | Medium | C=C stretch | Aromatic Ring |

| ~1400 | Medium | O-H bend | Carboxylic Acid |

| ~1300 | Medium | C-O stretch | Carboxylic Acid |

| ~900 | Medium | O-H bend (out-of-plane) | Carboxylic Acid |

| 800-700 | Medium-Strong | C-H bend (out-of-plane) | Aromatic Ring |

Interpretation of Key Spectral Features

The FT-IR spectrum of this compound is dominated by the absorptions of the carboxylic acid groups.

-

O-H Stretching: A very broad and intense absorption band is observed in the region of 3300-2500 cm⁻¹, centered around 3000 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded O-H stretching in the dimeric form of the carboxylic acid.

-

C=O Stretching: A strong, sharp absorption band appears around 1700 cm⁻¹. This peak is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid. Its position can be influenced by conjugation with the aromatic ring.

-

Aromatic C=C Stretching: Absorptions corresponding to the C=C stretching vibrations within the naphthalene ring are typically observed in the 1600-1450 cm⁻¹ region.

-

C-O Stretching and O-H Bending: The region between 1450 cm⁻¹ and 900 cm⁻¹ contains a complex set of bands arising from C-O stretching and in-plane and out-of-plane O-H bending vibrations of the carboxylic acid groups.

-

Aromatic C-H Bending: The out-of-plane C-H bending vibrations of the substituted naphthalene ring give rise to characteristic bands in the fingerprint region, typically between 900 and 650 cm⁻¹. The pattern of these bands can provide information about the substitution pattern on the aromatic ring.

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of a solid sample like this compound using the KBr pellet method.

Caption: Logical workflow for FT-IR analysis of a solid sample.

This comprehensive guide provides essential information for the successful acquisition and interpretation of the FT-IR spectrum of this compound. The data and protocols herein are intended to support further research and development activities involving this compound.

Mass Spectrometry of 2,3-Naphthalenedicarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2,3-naphthalenedicarboxylic acid (2,3-NDA). It covers ionization techniques, fragmentation patterns, and a proposed methodology for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended to serve as a valuable resource for researchers and scientists involved in the analysis of aromatic dicarboxylic acids.

Introduction to this compound

This compound is an aromatic dicarboxylic acid with the molecular formula C₁₂H₈O₄. Its structure consists of a naphthalene core substituted with two carboxylic acid groups at the 2 and 3 positions. The molecular weight of 2,3-NDA is approximately 216.19 g/mol , with a monoisotopic mass of 216.0423 Da.[1] The analysis of this and other naphthalenedicarboxylic acid isomers is crucial in various fields, including polymer chemistry and pharmaceutical development.

Mass Spectrometric Fragmentation Analysis

The fragmentation of this compound in a mass spectrometer is highly dependent on the ionization technique employed. The most common techniques for this type of molecule are Electrospray Ionization (ESI) and Electron Ionization (EI).

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization is a soft ionization technique that typically results in the formation of protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of these precursor ions.

In positive ion mode, this compound readily forms a protonated molecule at a mass-to-charge ratio (m/z) of 217.0495.[1] Collision-induced dissociation (CID) of this precursor ion leads to characteristic fragment ions. The primary fragmentation pathway involves the sequential loss of water (H₂O) and carbon monoxide (CO).

A proposed fragmentation pathway for the protonated molecule is as follows:

-

[M+H]⁺ (m/z 217.05): The protonated parent molecule.

-

Loss of H₂O: The initial fragmentation step is the neutral loss of a water molecule, resulting in a fragment ion at m/z 199.[1]

-

Loss of CO: Subsequent loss of carbon monoxide from the m/z 199 fragment leads to the formation of an ion at m/z 171.

-

Further Fragmentation: Additional losses of CO can lead to smaller fragment ions, such as the one observed at m/z 155.[1]

In negative ion mode, this compound forms a deprotonated molecule at m/z 215.035.[1] The fragmentation of dicarboxylic acids in negative ion mode is often characterized by the loss of carbon dioxide (CO₂).[2][3]

A proposed fragmentation pathway for the deprotonated molecule is:

-

[M-H]⁻ (m/z 215.04): The deprotonated parent molecule.

-

Loss of CO₂: The primary fragmentation is the neutral loss of a carbon dioxide molecule (decarboxylation), resulting in a fragment ion at m/z 171.[1]

-

Further Decarboxylation: A subsequent loss of a second CO₂ molecule can lead to a fragment at m/z 127.[1]

Electron Ionization (EI) Mass Spectrometry

Electron ionization is a hard ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. The molecular ion peak in the EI spectrum of aromatic carboxylic acids is typically prominent.[4] Common fragmentations include the loss of hydroxyl radicals (•OH) and carboxyl radicals (•COOH).[1][5]

The EI mass spectrum of this compound shows a molecular ion at m/z 216. The fragmentation pattern is complex, with key fragments observed at m/z 199, 198, 171, 170, 154, and 126.[1][6]

Quantitative Data Summary

The following tables summarize the key mass-to-charge ratios and relative intensities observed for this compound under different mass spectrometric conditions.

Table 1: ESI-MS/MS Fragmentation Data

| Precursor Ion | m/z of Precursor | Key Fragment Ions (m/z) |

|---|---|---|

| [M+H]⁺ | 217.0495 | 199, 155, 118.9 |

| [M-H]⁻ | 215.035 | 171, 127 |

Data sourced from PubChem.[1]

Table 2: Electron Ionization (EI) Mass Spectrum Data

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 216 | 65.2 | [M]⁺ |

| 199 | 23.3 | [M-OH]⁺ |

| 198 | 100.0 | [M-H₂O]⁺ |

| 171 | 22.8 | [M-COOH]⁺ |

| 170 | 83.7 | [M-HCOOH]⁺ |

| 154 | 26.1 | [C₁₂H₁₀]⁺ |

| 126 | 55.4 | [C₁₀H₆]⁺ |

Data interpreted from ChemicalBook and PubChem.[1][6]

Experimental Protocols

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.

-

Working Solutions: Prepare serial dilutions of the stock solution in the initial mobile phase composition to generate a calibration curve.

-

Matrix Samples: For analysis in complex matrices (e.g., biological fluids, environmental samples), a sample extraction step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences and concentrate the analyte.

Proposed LC-MS/MS Method

The following is a representative LC-MS/MS method for the analysis of this compound.

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good retention and separation of aromatic acids.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 30 - 40 °C.

-

-

Mass Spectrometry:

-

Ion Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

-

Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.

-

Ion Transitions (MRM):

-

Positive Mode: 217.0 -> 199.0 (Quantifier), 217.0 -> 171.0 (Qualifier)

-

Negative Mode: 215.0 -> 171.0 (Quantifier), 215.0 -> 127.0 (Qualifier)

-

-

Instrument Parameters:

-

Capillary Voltage: 3.0 - 4.5 kV

-

Source Temperature: 120 - 150 °C

-

Desolvation Gas Temperature: 350 - 450 °C

-

Desolvation Gas Flow: 600 - 800 L/hr

-

Collision Energy: Optimize for each transition (typically 10-30 eV).

-

-

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound by LC-MS/MS.

Conclusion

This technical guide has summarized the key aspects of the mass spectrometric analysis of this compound. The fragmentation patterns in both positive and negative ion ESI modes, as well as under EI conditions, provide characteristic fingerprints for the identification and quantification of this compound. While a specific, validated method is not widely published, the proposed LC-MS/MS protocol offers a solid starting point for method development. The information presented herein should aid researchers and scientists in their analytical endeavors involving this compound and related compounds.

References

The Crystalline Architecture of 2,3-Naphthalenedicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of 2,3-naphthalenedicarboxylic acid, a molecule of interest in materials science and as a building block in the synthesis of more complex chemical entities. This document outlines the key crystallographic parameters, details the experimental protocols for its synthesis and structure determination, and presents this information in a clear, accessible format for researchers in the field.

Introduction

This compound (C₁₂H₈O₄) is an aromatic dicarboxylic acid. Its rigid, planar naphthalene core and the presence of two carboxylic acid functional groups allow for the formation of well-defined supramolecular structures through hydrogen bonding and π-π stacking interactions. Understanding the precise three-dimensional arrangement of molecules in the crystalline state is paramount for predicting and controlling the physical and chemical properties of materials derived from this compound. This guide summarizes the seminal work on its crystal structure and provides the necessary experimental details for its reproduction and further study.

Crystal Structure and Molecular Geometry

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group C2/c. The crystal packing is characterized by the formation of hydrogen-bonded dimers and stacking of the naphthalene cores.

Crystallographic Data

The fundamental crystallographic data for this compound are summarized in the table below. This information provides the essential parameters of the unit cell and the conditions under which the data were collected.

| Parameter | Value |

| Chemical Formula | C₁₂H₈O₄ |

| Molecular Weight | 216.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 5.087(2) |

| b (Å) | 19.222(3) |

| c (Å) | 9.552(2) |

| α (°) | 90 |

| β (°) | 93.81(3) |

| γ (°) | 90 |

| Volume (ų) | 932.0(5) |

| Z | 4 |

| Temperature (K) | 295 |

| Radiation (Å) | MoKα (λ = 0.71073) |

| R-factor | 0.037 |

Data sourced from Fitzgerald, L. J. & Gerkin, R. E. (1992). Acta Crystallographica Section C, 48(11), 1971-1975.[1][2]

Molecular and Crystal Packing Details

In the crystal structure of this compound, the molecules form centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups.[1] Specifically, the hydroxyl group of one carboxylic acid acts as a hydrogen bond donor to the carbonyl oxygen of the adjacent, centrosymmetrically related molecule, and vice versa. This results in a characteristic R²₂(8) ring motif.

The key intermolecular interactions are summarized below:

| Interaction Type | Description |

| Hydrogen Bonding | Carboxylic acid groups form cyclic dimers with O-H···O distances of approximately 2.676 Å.[1] |

| π-π Stacking | The planar naphthalene cores of adjacent molecules are arranged in stacks, indicating the presence of π-π stacking interactions which contribute to the overall stability of the crystal lattice. The molecules are arranged in stacks with the naphthalene cores parallel to the (102) plane.[1] |

The plane of the carboxylic acid group is twisted with respect to the plane of the naphthalene ring, with a dihedral angle of 33.1°.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the determination of its crystal structure.

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of 2,3-dimethylnaphthalene. The following protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

-

2,3-Dimethylnaphthalene

-

Sodium dichromate dihydrate

-

Water

-

6N Hydrochloric acid

-

Autoclave fitted for stirring or shaking

Procedure:

-

Reaction Setup: In a suitable autoclave, charge 200 g (1.28 moles) of 2,3-dimethylnaphthalene, 940 g (3.14 moles) of sodium dichromate dihydrate, and 1.8 L of water.[1]

-

Oxidation: Seal the autoclave and heat it to 250°C. Maintain this temperature for 18 hours with continuous shaking or stirring.[1] The pressure inside the autoclave will rise to approximately 600 psi.

-

Workup: After the reaction is complete, cool the autoclave to room temperature while continuing agitation.[1] Carefully release the pressure and open the autoclave.

-

Isolation of Crude Product: Transfer the contents of the autoclave to a large beaker. Rinse the autoclave with several portions of hot water to ensure complete transfer. Separate the green hydrated chromium oxide by filtration through a large Büchner funnel and wash the solid with warm water until the filtrate runs clear.[1]

-

Precipitation: Combine the filtrates and acidify with 1.3 L of 6N hydrochloric acid. Allow the mixture to cool to room temperature overnight to facilitate the precipitation of this compound.[1]

-

Purification: Collect the precipitated white solid by filtration, wash it thoroughly with water until the filtrate is colorless, and dry it to a constant weight. The product is a white powder with a melting point of 239-241°C.[1]

Caption: Synthesis Workflow of this compound.

Single-Crystal Growth

High-quality single crystals are essential for accurate X-ray diffraction analysis. The following is a general procedure for growing single crystals of this compound.

Materials:

-

Purified this compound

-

Ethanol (or other suitable solvent)

-

Glass vial with a loose-fitting cap or covered with parafilm with small perforations

Procedure:

-

Dissolution: Prepare a nearly saturated solution of this compound in ethanol at room temperature or with gentle warming.

-

Filtration: Filter the solution through a syringe filter or a small cotton plug in a pipette to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Transfer the filtered solution to a clean glass vial. Cover the vial in a way that allows for slow evaporation of the solvent. This can be achieved with a screw cap that is not tightened completely or by covering the opening with parafilm and piercing a few small holes in it.

-

Crystallization: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the concentration of the solute will increase, leading to the formation of single crystals.

-

Crystal Selection: Once suitable crystals have formed, carefully select a well-formed, transparent crystal of appropriate size (typically 0.1-0.4 mm in each dimension) for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the general steps for determining the crystal structure of this compound using a single-crystal X-ray diffractometer.

Instrumentation:

-

Single-crystal X-ray diffractometer (e.g., Rigaku, Bruker)

-

X-ray source (e.g., Mo or Cu)

-

Goniometer head

-

Cryostream (optional, for low-temperature data collection)

Procedure:

-

Crystal Mounting: Carefully mount a selected single crystal on a goniometer head using a suitable adhesive or cryoprotectant oil.

-